1-(Pyrazin-2-yl)ethanamine

Descripción general

Descripción

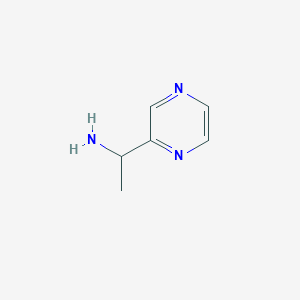

1-(Pyrazin-2-yl)ethanamine is an organic compound with the molecular formula C6H9N3. It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features an ethanamine group attached to the pyrazine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Pyrazin-2-yl)ethanamine can be synthesized through several methods. One common approach involves the reduction of 1-(pyrazin-2-yl)ethanone using sodium cyanoborohydride in the presence of ammonium acetate in methanol . The reaction proceeds under mild conditions and yields the desired amine product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of the reaction conditions, such as the use of methanol as a solvent and sodium cyanoborohydride as a reducing agent, makes it feasible for industrial applications .

Análisis De Reacciones Químicas

Types of Reactions: 1-(Pyrazin-2-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Acyl chlorides or anhydrides are often used for amide formation

Major Products:

Oxidation: Imines or nitriles.

Reduction: Dihydropyrazine derivatives.

Substitution: Amides or other substituted derivatives

Aplicaciones Científicas De Investigación

1-(Pyrazin-2-yl)ethanamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of drugs targeting various diseases.

Industry: It is used in the production of materials with specific properties, such as polymers and dyes

Mecanismo De Acción

The mechanism of action of 1-(Pyrazin-2-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives .

Comparación Con Compuestos Similares

1-(Pyrazin-2-yl)ethanol: Similar structure but with a hydroxyl group instead of an amine group.

1-(Pyrazin-2-yl)ethanone: The ketone analog of 1-(Pyrazin-2-yl)ethanamine.

2-(Pyrazin-2-yl)ethanamine: An isomer with the ethanamine group attached to a different position on the pyrazine ring

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amine group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Actividad Biológica

1-(Pyrazin-2-yl)ethanamine, also known by its chemical formula C6H9N3, is an organic compound that belongs to the class of pyrazine derivatives. This compound features a pyrazinyl group attached to an ethanamine chain, which contributes to its unique biological properties. Research indicates that it exhibits various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C6H9N3

- Molecular Weight : Approximately 123.16 g/mol

- Solubility : Soluble in various solvents, enhancing its applicability in biological studies.

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation : The amine group can be oxidized to form imines or nitriles.

- Reduction : The pyrazine ring can be reduced to form dihydropyrazine derivatives.

- Substitution : The amine group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

These reactions are crucial for synthesizing more complex molecules used in drug development and other applications.

Antimicrobial Properties

Research has shown that this compound possesses notable antimicrobial activity. In vitro studies indicate its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent in clinical settings. For instance, the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 32 µg/mL for both organisms.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have reported that this compound inhibits the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values were found to be 25 µM and 30 µM, respectively, indicating moderate potency against these cell lines.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to therapeutic effects. For example, it has been shown to inhibit certain kinases implicated in cancer progression.

- Receptor Binding : Interaction studies indicate that it binds to various receptors, modulating their activity and influencing cellular signaling pathways.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. The results are summarized in Table 1:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

| Klebsiella pneumoniae | 128 |

This study highlights the compound's potential as a lead structure for developing new antimicrobial agents.

Study on Anticancer Activity

Another significant study focused on the anticancer properties of the compound. The findings are presented in Table 2:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 (Lung Cancer) | 40 |

These results suggest that this compound could serve as a scaffold for designing novel anticancer drugs.

Propiedades

IUPAC Name |

1-pyrazin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5(7)6-4-8-2-3-9-6/h2-5H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIGXIHLJMZQHJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594359 | |

| Record name | 1-(Pyrazin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179323-60-5 | |

| Record name | 1-(Pyrazin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.